4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone
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Overview
Description
4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone is an organic compound with the molecular formula C12H18N4S. It is a derivative of thiosemicarbazone and is known for its applications in various fields, including analytical chemistry and environmental science. This compound is particularly noted for its ability to form complexes with metal ions, making it useful in the detection and analysis of heavy metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-(Dimethylamino)benzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Complexation Reactions: Forms complexes with metal ions, particularly mercury(II) ions.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of primary amines or pyrroles in an ethanol solution under reflux conditions.
Complexation Reactions: Often involve the use of metal salts in aqueous or ethanol solutions.
Major Products
Schiff Bases: Formed from condensation reactions with primary amines or pyrroles.
Metal Complexes: Formed from reactions with metal ions, such as mercury(II) ions.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Analytical Chemistry: Used as an ionophore in coated wire electrodes for the detection of mercury(II) ions.
Environmental Science: Applied in the analysis of heavy metals in environmental samples.
Biological Studies: Investigated for its potential interactions with biological molecules and enzymes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone primarily involves its ability to form complexes with metal ions. The compound’s thiosemicarbazone moiety can coordinate with metal ions, forming stable complexes. This property is particularly useful in the detection and analysis of heavy metals, as the formation of these complexes can be monitored using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone.
N-ethylthiosemicarbazide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both 4-(Dimethylamino)benzaldehyde and N-ethylthiosemicarbazide. This allows it to form stable complexes with metal ions, making it particularly useful in analytical applications .
Properties
CAS No. |
477734-20-6 |
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Molecular Formula |
C12H18N4S |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-13-12(17)15-14-9-10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3,(H2,13,15,17)/b14-9+ |
InChI Key |
XTWBJDQTZOUMMA-NTEUORMPSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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